2-Bromo-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butanamide
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Overview
Description
2-Bromo-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butanamide is a synthetic organic compound characterized by its unique structure, which includes a bromine atom and a dihydrobenzo[b][1,4]dioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butanamide typically involves the bromination of a precursor compound followed by amide formation. One common synthetic route includes the following steps:
Bromination: The precursor compound, such as 2,3-dihydrobenzo[b][1,4]dioxin, is brominated using a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as dichloromethane.
Amide Formation: The brominated intermediate is then reacted with butanoyl chloride in the presence of a base like triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions, such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted derivatives, such as azides or thiocyanates.
Oxidation: Formation of oxides or hydroxylated products.
Reduction: Formation of dehalogenated compounds.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
2-Bromo-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butanamide involves its interaction with specific molecular targets and pathways. The bromine atom and the dihydrobenzo[b][1,4]dioxin moiety play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol
- 6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-5-yl)boronic acid
- 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(naphthalen-1-yl)-1H-phenanthro[9,10-d]imidazole
Uniqueness
2-Bromo-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butanamide is unique due to its specific combination of a bromine atom and a dihydrobenzo[b][1,4]dioxin moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Properties
IUPAC Name |
2-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3/c1-2-9(13)12(15)14-8-3-4-10-11(7-8)17-6-5-16-10/h3-4,7,9H,2,5-6H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXNRUCDLYCHLLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC2=C(C=C1)OCCO2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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